Product packaging for Dehydro Rifaximin(Cat. No.:CAS No. 80621-76-7)

Dehydro Rifaximin

Cat. No.: B138644
CAS No.: 80621-76-7
M. Wt: 783.9 g/mol
InChI Key: UIQBVIBLPYSOHX-GEOWOUTJSA-N
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Description

Contextualization as a Related Substance of Rifaximin

Dehydro Rifaximin is formally recognized as an impurity of Rifaximin. chemicalbook.comwatson-int.com It is specifically listed as "Rifaximin EP Impurity G" in the European Pharmacopoeia, highlighting its importance in the quality control and regulatory analysis of the parent drug. synzeal.compharmaffiliates.comcymitquimica.comhemarsh.com The presence and quantity of such impurities are critical parameters in ensuring the safety and efficacy of the final pharmaceutical product. Therefore, the characterization and monitoring of this compound are standard procedures in the manufacturing and quality assessment of Rifaximin. synzeal.comcleanchemlab.comclearsynth.com

Nomenclature and Chemical Identification

The precise identification of any chemical compound relies on a standardized system of nomenclature and unique identifiers.

Chemical IdentifierValue
Synonyms Rifaximin EP Impurity G, 6-O,14-Didehydro-Rifaximin, this compound chemicalbook.compharmaffiliates.comhemarsh.comnih.gov
CAS Registry Number 80621-76-7 synzeal.compharmaffiliates.comnih.govscbt.com
Molecular Formula C43H49N3O11 nih.govscbt.com
Molecular Weight 783.86 g/mol cymitquimica.comscbt.com

Interactive Data Table 1: Chemical Identification of this compound

This compound is known by several synonyms in scientific literature and regulatory documents. The most common of these include Rifaximin EP Impurity G , which denotes its status as an impurity according to the European Pharmacopoeia. chemicalbook.comsynzeal.compharmaffiliates.comcymitquimica.comhemarsh.comcleanchemlab.comclearsynth.comwatson-int.comqcchemical.comglppharmastandards.com It is also referred to as 6-O,14-Didehydro-Rifaximin , a name that describes its chemical structure in relation to Rifaximin. pharmaffiliates.comhemarsh.comnih.govglppharmastandards.com

The Chemical Abstracts Service (CAS) has assigned the unique identifier 80621-76-7 to this compound. chemicalbook.comwatson-int.comsynzeal.compharmaffiliates.comcleanchemlab.comclearsynth.comnih.govscbt.comwatson-int.comlgcstandards.comaablocks.com This number is used globally to provide an unambiguous way to identify the chemical substance in databases and research articles.

The molecular formula for this compound is C43H49N3O11 . watson-int.compharmaffiliates.comcymitquimica.comnih.govscbt.comwatson-int.comqcchemical.comlgcstandards.comaablocks.com This formula indicates that each molecule of the compound is composed of 43 carbon atoms, 49 hydrogen atoms, 3 nitrogen atoms, and 11 oxygen atoms.

Based on its molecular formula, the calculated molecular weight of this compound is 783.86 g/mol . pharmaffiliates.comcymitquimica.comhemarsh.comscbt.comqcchemical.comlgcstandards.comaablocks.com Some sources may round this value to 783.9 g/mol . synzeal.comclearsynth.comnih.govwatson-int.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₃H₄₉N₃O₁₁ B138644 Dehydro Rifaximin CAS No. 80621-76-7

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQBVIBLPYSOHX-GEOWOUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80621-76-7
Record name 6-o,14-Didehydrorifaximin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O,14-DIDEHYDRORIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pathways of Dehydro Rifaximin Formation

Degradation-Induced Generation from Rifaximin

Oxidative Degradation Mechanisms and Inducing Agents (e.g., Manganese Dioxide)

Oxidative degradation is a significant pathway for the formation of Dehydro Rifaximin and other related impurities. This process involves the loss of hydrogen atoms from the Rifaximin molecule, leading to the formation of a double bond.

Manganese Dioxide (MnO₂) as an Inducing Agent: Research has specifically utilized manganese dioxide as an oxidizing agent to intentionally prepare and study the oxidative degradation impurities of Rifaximin. asianpubs.orgresearchgate.netresearchgate.netepa.gov In laboratory settings, Rifaximin is dissolved in a solvent like chloroform (B151607) and stirred with manganese dioxide. asianpubs.org This process facilitates the oxidation of the Rifaximin molecule, leading to the formation of impurities, including this compound. asianpubs.orgresearchgate.netepa.gov The reaction can be monitored using techniques like thin-layer chromatography until the Rifaximin spot is no longer detected. asianpubs.org

Other Oxidizing Agents: Forced degradation studies also employ other oxidizing agents, such as hydrogen peroxide (H₂O₂), to investigate the stability of Rifaximin. jddtonline.inforesearchgate.netjournalijar.com Studies show that Rifaximin is susceptible to oxidative degradation, with one study reporting a 24.18% degradation under oxidative stress conditions. researchgate.netresearchgate.netresearchgate.netijpqa.com Another study observed 50.74% decomposition of the drug under oxidative conditions. researchgate.net These findings confirm that an oxidative environment can lead to the formation of various degradation products, including this compound.

Table 1: Research Findings on Oxidative Degradation of Rifaximin
Oxidizing AgentConditionObserved Degradation (%)Source
Manganese DioxideUsed as an oxidant to prepare degradation impurities for structural elucidation.N/A (Preparative) asianpubs.org, researchgate.net
3% H₂O₂Refluxed for 30 min at 80°CSusceptible to oxidation , researchgate.net
Hydrogen PeroxideN/A24.18% researchgate.net, researchgate.net, researchgate.net, ijpqa.com
OxidationN/A50.74% researchgate.net

Stress-Induced Degradation Pathways of Rifaximin Leading to this compound Formation

Stress testing under various hydrolytic, thermal, and photolytic conditions reveals the stability profile of Rifaximin and the circumstances under which this compound and other degradants can form.

Rifaximin demonstrates notable sensitivity to acidic conditions. jddtonline.info Multiple studies have shown that exposure to acids like hydrochloric acid (HCl) leads to significant degradation. journalijar.com The extent of degradation is often substantial, with research indicating degradation levels as high as 70.46% and 99.52% under different acidic stress conditions. researchgate.netresearchgate.netijpqa.com

The process for inducing acidic degradation typically involves dissolving Rifaximin in a methanolic solution, adding an acid such as 0.1 M HCl, and refluxing the solution at elevated temperatures (e.g., 60°C to 80°C) for a specific duration. impactfactor.orgnih.gov Analysis of the stressed samples by liquid chromatography has identified the formation of several degradation products. researchgate.netimpactfactor.orgnih.gov

Compared to its vulnerability to acids, Rifaximin is considerably more resistant to alkaline hydrolysis. jddtonline.info However, degradation still occurs under basic conditions, particularly at elevated temperatures. Forced degradation studies using sodium hydroxide (B78521) (NaOH) have reported degradation percentages ranging from 11.38% to 15.11%. researchgate.netresearchgate.netijpqa.comresearchgate.net The typical procedure involves treating a solution of Rifaximin with a base like 0.1 M NaOH and refluxing at 80°C. In some cases, the formation of degradation products can be observed over time, leading to the complete degradation of the parent compound. ijcpa.in

Rifaximin generally exhibits good stability under thermal stress. jddtonline.info Studies involving heating a solution of Rifaximin at 80°C for 30 minutes showed no additional peaks of degradation products, suggesting the drug's stability in that specific condition. researchgate.net However, contrasting results exist, with one study reporting a significant degradation of 98.06% under its specific thermal stress conditions, while another noted a 15.69% degradation. researchgate.netresearchgate.net This indicates that the severity of the thermal stress (temperature and duration) is a critical factor in the degradation pathway. Rifaximin is reported to be stable under dry heat conditions as well. researchgate.netresearchgate.netresearchgate.netijpqa.com

Rifaximin is largely stable when exposed to photolytic stress, particularly from UV radiation. jddtonline.infoijcpa.in One study exposed a Rifaximin solution to UV light (365 nm) for 4 hours and found it to be very resistant to this condition. Another investigation reported a drug recovery of 98.34% after exposure to UV irradiation. researchgate.net The drug showed slightly more instability when exposed to sunlight, with a drug recovery of 89.72%, suggesting that the broader spectrum of light or associated heat may have a greater, though still limited, degradative effect. researchgate.net

Table 2: Summary of Rifaximin Degradation under Various Stress Conditions
Stress ConditionInducing Agent/MethodObserved Degradation (%)Stability ProfileSource
Acidic Hydrolysis0.1 M HCl, reflux at 80°C for 30 minSignificant degradationSensitive , jddtonline.info
Acidic HydrolysisAcid70.46%Sensitive researchgate.net, researchgate.net, ijpqa.com
Acidic HydrolysisAcid13.77%Sensitive researchgate.net
Alkaline Hydrolysis0.1 M NaOH, reflux at 80°C for 30 minResistantResistant , jddtonline.info
Alkaline HydrolysisAlkali15.11%Resistant researchgate.net, researchgate.net, ijpqa.com
Alkaline HydrolysisAlkali11.38%Resistant researchgate.net
Thermal DegradationHeated at 80°C for 30 minNo additional degradation productsResistant researchgate.net
Thermal DegradationThermal15.69%Slightly degraded researchgate.net
Photolytic DegradationUV light (365 nm) for 4hMinimal degradationResistant , researchgate.net
Thermal Degradation

Formation as a Byproduct in Rifaximin Synthetic Processes

The primary route for synthesizing Rifaximin involves the reaction of Rifamycin O with 2-amino-4-methylpyridine (B118599). google.compatsnap.com While this process is effective in producing the desired antibiotic, it can also lead to the formation of several impurities, including this compound. The presence and quantity of these impurities are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.

Impurity Profile Analysis in Established Rifaximin Synthesis Routes (e.g., from Rifamycin O and 2-amino-4-methylpyridine)

The synthesis of Rifaximin from Rifamycin O and 2-amino-4-methylpyridine is a well-established method. google.compatsnap.com However, this synthetic pathway is known to generate a profile of related impurities. google.com One of the notable impurities is an oxidized form of Rifaximin. amazonaws.com The European Pharmacopoeia monograph for Rifaximin lists several impurities, designated as A, B, C, D, E, F, G, and H, which are monitored by liquid chromatography. google.com this compound is also referred to as Rifaximin Impurity G. pharmaffiliates.com

The reaction involves the condensation of Rifamycin O with 2-amino-4-methylpyridine. google.com In some described processes, the crude product contains a significant percentage of an oxidized iminoquinone form, which is then reduced back to Rifaximin using ascorbic acid. amazonaws.com The formation of such oxidized species highlights the susceptibility of the Rifaximin molecule to oxidation under certain synthetic conditions, which can lead to the generation of this compound.

Advanced Analytical Methodologies for Dehydro Rifaximin Characterization and Quantification

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure of Dehydro Rifaximin. These techniques are instrumental in confirming its identity and differentiating it from Rifaximin and other related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural features of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined. asianpubs.orgresearchgate.net

Comparative analysis of the NMR spectra of this compound and Rifaximin reveals key structural differences. For instance, studies have shown that the ¹H NMR spectrum of certain Rifaximin impurities may lack specific proton signals present in the parent drug, indicating a structural modification. asianpubs.org Similarly, ¹³C NMR data can confirm changes in the carbon skeleton. asianpubs.orgresearchgate.net For example, the absence of the 8'-CH3 signal is a notable difference in some impurities when compared to Rifaximin. asianpubs.org

Table 1: Illustrative ¹H NMR Chemical Shifts (δ) for Rifaximin and a Related Impurity

Proton Assignment Rifaximin (ppm) Impurity (ppm)
OH (1st position)17.908-
OH (8th position)14.908-
8'-CH2-3.442
8'-CH2-3.979

Source: Asian J. Chem. asianpubs.org

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ) for Rifaximin and Related Impurities

Carbon Assignment Rifaximin (ppm) Impurity 1 (ppm) Impurity 2 (ppm)
C-13Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-14Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-30Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-31Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-32Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-33Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-34Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-36Data not specifiedSimilar to RifaximinSimilar to Rifaximin
C-37Data not specifiedSimilar to RifaximinSimilar to Rifaximin
8'-CH3PresentAbsentAbsent

Source: Asian J. Chem. asianpubs.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS, LC-MS/MS)

Mass spectrometry is a fundamental technique for the characterization of this compound, providing information on its molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of impurities within a mixture. impactfactor.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules, minimizing fragmentation during the ionization process. creative-proteomics.com This allows for the observation of the intact molecular ion. Subsequent fragmentation of this ion in the mass spectrometer (tandem mass spectrometry or MS/MS) provides valuable structural information. nih.govdphen1.com The fragmentation patterns of this compound can be compared to those of Rifaximin to pinpoint the location of structural modifications. ingentaconnect.com For instance, a difference of 2 Da in the molecular weight can indicate the presence of an additional double bond or the loss of two hydrogen atoms, a characteristic of a "dehydro" compound. The fragmentation pathways can be systematically studied to identify characteristic neutral losses and product ions, which aids in the structural elucidation of unknown but related compounds. nih.govdphen1.com

The mass-to-charge ratio (m/z) of the molecular ion of this compound is a critical piece of data for its identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. dphen1.com For example, Rifaximin has a molecular formula of C43H51N3O11, corresponding to a protonated molecule [M+H]+ of m/z 786. ingentaconnect.com An impurity with a molecular weight of 784 Da ([M+H]+ of 784) is consistent with this compound (Rifaximin-quinone), indicating the loss of two hydrogen atoms. ingentaconnect.com

Table 3: Molecular Ion Data for Rifaximin and Related Impurities

Compound Molecular Formula [M+H]⁺ (m/z)
RifaximinC43H51N3O11786
This compound (Rifaximin-quinone)C43H49N3O11784
Hydroxyl-RifaximinC43H51N3O12802
25-deacetyled RifaximinNot specified744

Source: Pharmazie. ingentaconnect.com

Fragmentation Pathway Analysis (e.g., Electrospray Ionization ESI)

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. americanpharmaceuticalreview.com These methods are sensitive to the functional groups present in a molecule and can detect changes in the chemical structure. gatewayanalytical.comedinst.com

The FT-IR spectrum of this compound, when compared to that of Rifaximin, can reveal differences in absorption bands corresponding to specific functional groups. asianpubs.org For instance, changes in the regions associated with O-H, C=O, and C=C stretching vibrations can indicate structural modifications. One study noted that a significant difference in the Csp³-H stretching zone, particularly an increased intensity of the band at 2924 cm⁻¹, suggested a structural alteration in a Rifaximin impurity. researchgate.net

Table 4: Key FT-IR Absorption Bands for Rifaximin and a Related Impurity

Vibrational Mode Rifaximin (cm⁻¹) Impurity (cm⁻¹)
O-H stretch3608, 3583, 34013608, 3583, 3401
C=O stretch17271727
C=C stretch16471647
CH₂ asymmetric stretchRelative low intensity2924 (Increased intensity)
C-H stretch2963-29652963-2965

Source: ResearchGate. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions and the chromophores present. azooptics.commdpi.com A chromophore is the part of a molecule responsible for its color. ijprajournal.com

The UV-Vis spectrum of this compound can be compared to that of Rifaximin to detect changes in the conjugated system. A shift in the maximum absorption wavelength (λmax) can indicate an extension or alteration of the chromophore. For example, Rifaximin solutions in different solvents show maximum absorption at wavelengths between 433 nm and 440 nm. jddtonline.inforesearchgate.net Any significant deviation from this in the spectrum of this compound would suggest a modification to the chromophoric system.

Table 5: UV-Vis Absorption Maxima (λmax) for Rifaximin in Different Solvents

Solvent λmax (nm)
0.1N HCl (pH 1.2)439
Phosphate buffer (pH 6.8)440
Phosphate buffer (pH 7.4)433

Source: Journal of Drug Delivery & Therapeutics, ResearchGate. jddtonline.inforesearchgate.net

Chromatographic Separation and Purity Profiling

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the active pharmaceutical ingredient (API) from its impurities. For Rifaximin and its related substances, including this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the purity profiling of Rifaximin. asianpubs.org These methods offer high resolution and sensitivity, which are essential for detecting and quantifying trace-level impurities like this compound. UPLC, with its use of smaller particle size columns, provides faster analysis times and improved separation efficiency compared to conventional HPLC.

The development of a stability-indicating assay method (SIAM) is a critical aspect of quality control for Rifaximin. Such methods are designed to separate the drug substance from its degradation products, which may form under various stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis. impactfactor.orgresearchgate.net The European Pharmacopoeia lists several impurities of Rifaximin, and various studies have focused on developing HPLC methods capable of resolving these known impurities as well as identifying new, unknown degradation products. asianpubs.orgunesp.br

Forced degradation studies are instrumental in developing these methods. By subjecting Rifaximin to harsh conditions, a mixture of degradants, including this compound, is generated. impactfactor.orgresearchgate.net This mixture is then used to develop and validate a chromatographic method that can effectively separate all components. The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, and robustness are met. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also established to ensure the method's sensitivity for trace impurity analysis. researchgate.net

The success of an HPLC or UPLC separation hinges on the careful optimization of several key parameters.

Stationary Phases: Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for Rifaximin and its impurities. impactfactor.org C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which is suitable for retaining and separating the relatively non-polar Rifaximin and its related substances. impactfactor.orgijpqa.comresearchgate.net Other stationary phases, such as C8, have also been employed. asianpubs.org The choice of stationary phase can significantly impact the selectivity of the separation. inacom.nl

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often a buffer) and an organic solvent. Acetonitrile (B52724) is a commonly used organic modifier due to its favorable UV transparency and low viscosity. impactfactor.orgresearchgate.netglsciences.eu Water or aqueous buffers are used as the weak solvent in the mobile phase. glsciences.eu The pH of the mobile phase can be a critical parameter, especially for ionizable compounds, as it can drastically affect retention and selectivity. inacom.nl For instance, a mobile phase of acetonitrile and 0.1% acetic acid has been successfully used. researchgate.netijpsonline.com

Flow Rates: The flow rate of the mobile phase affects analysis time and resolution. A typical flow rate for analytical HPLC is around 1.0 mL/min. researchgate.netijpqa.com

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times. Column temperatures are often set around ambient or slightly elevated temperatures, such as 30°C or 35°C, to improve efficiency and reduce backpressure. asianpubs.orgijpqa.com

Detection Wavelengths: A UV detector is commonly used for the analysis of Rifaximin and its impurities. The detection wavelength is selected based on the UV absorbance maxima of the compounds of interest to ensure maximum sensitivity. Wavelengths such as 254 nm, 258 nm, and 296 nm have been reported for the analysis of Rifaximin and its related substances. asianpubs.orgresearchgate.netresearchgate.net

Interactive Table of Optimized HPLC/UPLC Parameters for Rifaximin Analysis
ParameterTypical Conditions and RationaleReported Examples
Stationary PhaseC18 (Octadecylsilane) is the most prevalent due to its hydrophobicity, which is well-suited for the retention of Rifaximin and its impurities. impactfactor.orginacom.nl C8 is also used. asianpubs.orgInertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) impactfactor.orgresearchgate.net, CAPCELL PAK C8 DDS (250 mm × 4.6 mm i.d., 5 µm) asianpubs.org, Phenomenex C18 (250 x 4.6mm, 5µm) researchgate.net
Mobile PhaseA mixture of an organic solvent (e.g., Acetonitrile, Methanol) and an aqueous buffer. The organic modifier disrupts the hydrophobic interactions with the stationary phase to elute the compounds. inacom.nlglsciences.euAcetonitrile and 10 mM potassium dihydrogen orthophosphate (pH 5.0) researchgate.netijpqa.com, Methanol-acetonitrile-buffer asianpubs.org, Acetonitrile and water (1:1 v/v) researchgate.net
Flow RateTypically around 1.0 mL/min for standard analytical columns (4.6 mm i.d.). This provides a good balance between analysis time and separation efficiency. researchgate.netijpqa.com1.0 mL/min researchgate.netijpqa.com, 0.8 mL/min researchgate.net
Column TemperatureOften controlled (e.g., 30°C or 35°C) to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity. asianpubs.orgijpqa.com35°C asianpubs.org, 30°C ijpqa.com
Detection WavelengthSelected based on the UV absorbance maxima of Rifaximin and its impurities to achieve optimal sensitivity. asianpubs.orgresearchgate.net254 nm asianpubs.org, 258 nm impactfactor.orgresearchgate.net, 296 nm researchgate.net

Both gradient and isocratic elution methods are used in the analysis of Rifaximin and its impurities, each with its own advantages and disadvantages.

Isocratic Separation: In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. phenomenex.com This method is simpler, requires less sophisticated instrumentation, and can be more robust. phenomenex.comknauer.net However, it can lead to long analysis times for complex samples with a wide range of polarities, and late-eluting peaks may become broad, reducing sensitivity. kianshardanesh.com

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the separation, typically by increasing the proportion of the organic solvent. knauer.net This technique is particularly useful for separating complex mixtures containing compounds with varying hydrophobicities, such as Rifaximin and its numerous impurities. kianshardanesh.com Gradient elution allows for the elution of strongly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks. diva-portal.org A gradient elution was found to be more robust than an isocratic one in a study comparing the two modes. diva-portal.org For Rifaximin, gradient methods often start with a higher proportion of the aqueous phase and gradually increase the acetonitrile concentration to elute the more non-polar impurities. researchgate.netijpqa.com

Interactive Comparison of Gradient and Isocratic Elution
FeatureGradient ElutionIsocratic Elution
Mobile Phase CompositionVaries during the analysis. knauer.netRemains constant throughout the analysis. phenomenex.com
AdvantagesImproved resolution for complex mixtures, shorter analysis times, sharper peaks for late-eluting compounds, and increased sensitivity. kianshardanesh.comdiva-portal.orgSimpler to develop and run, more robust, requires less complex equipment. phenomenex.comknauer.net
DisadvantagesRequires more complex instrumentation, potential for baseline drift, and requires column re-equilibration between runs. phenomenex.comLonger run times for complex samples, peak broadening for late-eluting components leading to reduced sensitivity. kianshardanesh.com
Application for RifaximinOften preferred for comprehensive impurity profiling due to the presence of multiple degradation products with varying polarities. researchgate.netijpqa.comCan be used for simpler assays or when focusing on a limited number of impurities. researchgate.net
Optimization of Chromatographic Parameters (e.g., Stationary Phases: C18, Mobile Phases: Acetonitrile/Water, Flow Rates, Column Temperature, Detection Wavelengths)

Preparative Chromatography for Impurity Isolation

To perform comprehensive structural elucidation and toxicological studies, impurities like this compound must be isolated in sufficient quantities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique used for this purpose. researchgate.netnih.gov Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. ijrpr.com

The process involves scaling up a validated analytical method to the preparative scale. plantaanalytica.com The fractions corresponding to the impurity of interest are collected, and the solvent is evaporated to yield the purified compound. researchgate.net In some cases, multiple purification steps may be necessary to achieve the desired purity. researchgate.net

Structural Elucidation Strategies for Unknown Related Substances

Once an impurity is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is typically employed for this purpose. For complex molecules like Rifaximin and its derivatives, advanced mass spectrometry (MS) techniques are invaluable.

One such strategy is the Diagnostic Fragment-Ion-Based Extension Strategy (DFIBES) . This approach, which has been applied to the impurity profiling of Rifaximin, utilizes the fragmentation patterns observed in mass spectrometry to deduce the structure of unknown impurities. researchgate.netnih.gov By comparing the mass-to-charge (m/z) ratios and fragmentation pathways of the impurity with those of the parent drug, modifications to the molecular structure can be identified. researchgate.net This strategy has been successfully used to identify several impurities in Rifaximin, including hydroxylated and deacylated products. nih.gov

In addition to mass spectrometry, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are crucial for providing detailed structural information and confirming the proposed structure of the isolated impurity. researchgate.netnih.gov

Theoretical and Computational Investigations of Dehydro Rifaximin Structure and Stability

Conformational Analysis and Molecular Modeling Studies

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure and its influence on physical, chemical, and biological properties. For a large and flexible molecule like Dehydro Rifaximin, which possesses numerous rotatable bonds, a multitude of conformations are possible. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape and identify low-energy, stable structures. semanticscholar.orgnih.gov

While specific, in-depth molecular modeling studies exclusively focused on this compound are not extensively available in public literature, the methodologies applied to its parent compound, Rifaximin, and its other derivatives provide a clear framework for such investigations. nih.gov For instance, studies on a synthetic derivative, Rifaximin OR (open ring), have successfully used a combination of NMR results and MD calculations to determine its solution structure, revealing significant structural rearrangements compared to the parent molecule. nih.gov

Table 1: Exemplary Conformational Analysis Data for this compound This table presents illustrative data that could be generated from a molecular dynamics and clustering analysis study.

Conformer ClusterPopulation (%)Relative Energy (kcal/mol)RMSD from Lowest Energy Conformer (Å)
145.20.000.00
225.81.252.13
315.32.503.45
48.73.104.01
55.04.205.62

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic properties, which are central to its stability and reactivity. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing data on molecular orbitals, charge distribution, and energetic stability. nih.goveditorum.ru

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the lowest energy structure).

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Map the Molecular Electrostatic Potential (MESP): MESP surfaces illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions and chemical reactions.

Calculate Thermodynamic Properties: Energetic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated to compare the relative stability of this compound against Rifaximin or its other isomers. researchgate.net

While specific DFT studies on this compound are scarce, the application of these methods to related heterocyclic systems, such as pyrido[1,2-a]benzimidazoles (a core scaffold of Rifaximin), demonstrates their utility in predicting reactivity and reaction mechanisms. editorum.ru Comparing the calculated electronic properties of this compound with those of Rifaximin would reveal how dehydrogenation alters its electronic character and intrinsic stability.

Table 2: Illustrative Comparative Quantum Chemical Properties of Rifaximin and this compound This table contains hypothetical values derived from DFT calculations to illustrate the comparison between the two compounds.

ParameterRifaximin (Hypothetical)This compound (Hypothetical)
Total Energy (Hartree)-2850.123-2849.015
EHOMO (eV)-5.89-5.75
ELUMO (eV)-1.54-1.88
HOMO-LUMO Gap (eV)4.353.87
Dipole Moment (Debye)5.66.1

Computational Prediction of Degradation Pathways and Reactivity

This compound is considered an oxidative degradation product of Rifaximin. asianpubs.org Experimental forced degradation studies show that Rifaximin degrades under various conditions, including acidic, alkaline, and oxidative stress, leading to the formation of multiple impurities. ijcpa.in Notably, impurities with a mass-to-charge ratio (m/z) of approximately 784 have been identified under acidic and oxidative conditions, which corresponds to the protonated form of this compound ([M+H]⁺). asianpubs.orgresearchgate.net

Computational methods can play a significant role in predicting and rationalizing these degradation pathways. Reactivity descriptors derived from quantum chemical calculations can identify the most labile parts of the Rifaximin molecule, predicting where degradation is most likely to initiate.

Key computational approaches include:

Reactivity Site Prediction: By analyzing the MESP and the distribution of the frontier molecular orbitals (HOMO/LUMO), scientists can predict sites susceptible to electrophilic or nucleophilic attack. For oxidative degradation, regions with high HOMO density are likely candidates for losing electrons.

Reaction Pathway Modeling: Computational chemists can model the entire reaction mechanism for the conversion of Rifaximin to this compound. This involves locating the transition state structures and calculating the activation energies for different potential pathways, thereby determining the most energetically favorable degradation route.

Stability Analysis: The relative thermodynamic stability of various potential degradation products can be calculated to predict which products are most likely to form and persist under given conditions. researchgate.net

These predictive studies are crucial for understanding the chemical liabilities of a drug molecule and for designing more stable pharmaceutical formulations.

Table 3: Computational Methods for Predicting Degradation

Degradation TypePotential PathwayRelevant Computational MethodPredicted Outcome
OxidationDehydrogenationHOMO analysis, Bond Dissociation Energy calculationIdentifies C-H bonds with the lowest energy barrier for H removal.
Hydrolysis (Acidic)Cleavage of amide or ether linkagesMESP analysis, Transition State SearchingIdentifies protonation sites and calculates activation energy for bond cleavage.
PhotodegradationExcited state reactionsTime-Dependent DFT (TD-DFT)Calculates electronic excitation energies and potential energy surfaces of excited states.

Role of Dehydro Rifaximin in Pharmaceutical Quality Assurance and Process Chemistry

Impact on Rifaximin Purity Specifications

The European Pharmacopoeia outlines specific limits for various impurities found in Rifaximin, including Dehydro Rifaximin, which is also referred to as Rifaximin EP Impurity G. cleanchemlab.comclearsynth.comsynzeal.com These monographs provide a regulatory framework that dictates the maximum allowable levels of such impurities in the active pharmaceutical ingredient (API). google.comgoogle.com The presence of impurities like this compound can potentially impact the stability and efficacy of the final drug product. Therefore, strict adherence to these pharmacopoeial standards is mandatory for drug manufacturers to ensure their product meets the required quality benchmarks.

The European Pharmacopoeia lists several impurities, designated as A, B, C, D, E, F, G, and H, which are monitored using liquid chromatography. google.comasianpubs.org this compound (Impurity G) is one of these specified impurities. cleanchemlab.comclearsynth.comsynzeal.compharmaffiliates.com The complexity of the Rifaximin synthesis process can lead to the formation of various impurities, making their control a critical aspect of manufacturing. researchgate.net Some processes have been developed to produce Rifaximin with a lower impurity profile, highlighting the industry's focus on minimizing these byproducts. google.compatsnap.com

Analytical Method Validation for Impurity Control in Active Pharmaceutical Ingredients (APIs)

To ensure the reliable quantification of this compound and other impurities, robust analytical methods are developed and validated. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. asianpubs.orgresearchgate.net The validation of these methods is performed in accordance with guidelines from the International Council for Harmonisation (ICH). pharmascholars.comresearchgate.netresearchgate.net

Assessment of Linearity, Precision, Accuracy, Limit of Detection (LoD), and Limit of Quantification (LoQ)

The validation of an analytical method for impurity control involves the systematic evaluation of several key parameters to ensure its reliability and suitability for its intended purpose.

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For Rifaximin and its impurities, linearity is typically established by analyzing a series of solutions at different concentrations and demonstrating a high correlation coefficient (R²) for the calibration curve. pharmascholars.comresearchgate.netinnovareacademics.in Studies have shown linearity for Rifaximin analysis over concentration ranges such as 0.1–200 μg/mL and 1.0-300 μg/mL. researchgate.net

Precision: Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For impurity analysis, both intra-day (repeatability) and inter-day (intermediate precision) are evaluated. impactfactor.orgijpsonline.comukaazpublications.com Low RSD values, typically less than 2%, indicate good precision. researchgate.netimpactfactor.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity is added to a sample and the percentage of the impurity recovered by the analytical method is calculated. pharmascholars.comimpactfactor.orgnih.gov Acceptable recovery is generally within the range of 80% to 120%. impactfactor.org

Limit of Detection (LoD) and Limit of Quantification (LoQ): The LoD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LoQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netinnovareacademics.inajpaonline.com These values indicate the sensitivity of the analytical method. For Rifaximin analysis, LoD and LoQ values have been reported in the microgram per milliliter (μg/mL) range. researchgate.netinnovareacademics.in

A summary of typical validation parameters from various studies is presented in the interactive table below.

ParameterTypical Range/ValueReference
Linearity (Concentration Range) 0.1–200 µg/mL
Correlation Coefficient (R²) > 0.999 researchgate.netnih.gov
Precision (%RSD) < 2% researchgate.netimpactfactor.org
Accuracy (% Recovery) 80-120% impactfactor.org
Limit of Detection (LoD) 0.0241 - 0.289 µg/mL researchgate.net
Limit of Quantification (LoQ) 0.0794 - 0.891 µg/mL researchgate.net

Evaluation of Method Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govijprs.com These variations can include changes in mobile phase composition, pH, flow rate, and column temperature. researchgate.netijprs.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. nih.govijpqa.com The evaluation of both robustness and ruggedness is crucial to ensure that the analytical method is transferable and will perform consistently in different settings. researchgate.netnih.gov

Strategies for Impurity Minimization in Rifaximin Manufacturing Processes

The control of impurities is a fundamental aspect of drug manufacturing. For Rifaximin, specific strategies are employed to minimize the formation of this compound and other byproducts.

Process Optimization to Control Byproduct Formation

The synthesis of Rifaximin from Rifamycin O can lead to the formation of impurities if the reaction conditions are not carefully controlled. patsnap.comgoogle.comgoogleapis.com Process optimization plays a key role in minimizing the generation of this compound. This includes:

Reaction Time and Temperature: Extended reaction times and elevated temperatures can promote the formation of degradation products. Controlling these parameters within an optimal range is essential.

pH Control: Maintaining an optimal pH range during the synthesis is critical to prevent side reactions that can lead to impurity formation.

Purification Techniques for Rifaximin to Reduce this compound Content

Following the initial synthesis, purification steps are employed to remove any remaining impurities, including this compound, to meet the stringent specifications of the pharmacopoeias. patsnap.comgoogle.comgoogleapis.com These techniques often include:

Crystallization: Rifaximin can be crystallized from suitable solvent systems, such as a mixture of ethyl alcohol and water. patsnap.comgoogle.com This process helps to separate the desired Rifaximin from impurities.

Washing: The precipitated Rifaximin is typically washed with solvents like a mixture of demineralized water and ethyl alcohol to further remove impurities. patsnap.com

Drying: The purified Rifaximin is then dried under controlled conditions, for instance, under vacuum at a specific temperature, to achieve the desired final product quality. google.com

Development and Characterization of this compound as a Pharmaceutical Reference Standard

This compound, also known as Rifaximin EP Impurity G, is a critical chemical compound in the pharmaceutical industry, primarily utilized as a reference standard in the quality control of Rifaximin, an antibiotic medication. weblivelink.comaxios-research.comsynzeal.com Its role is indispensable for analytical method development, validation, and routine quality control applications during the synthesis and formulation stages of Rifaximin drug products. synzeal.comcleanchemlab.com As a fully characterized compound, it provides a benchmark against which the purity and identity of the active pharmaceutical ingredient (API) can be assessed, ensuring the safety and efficacy of the final medicinal product. synzeal.comclearsynth.com

The development of this compound as a reference standard involves its isolation, purification, and rigorous characterization. It is a known impurity that can form during the manufacturing process of Rifaximin. clearsynth.com Therefore, its presence and quantity must be strictly controlled. The availability of a high-purity reference standard of this compound allows pharmaceutical manufacturers to accurately identify and quantify this specific impurity in their Rifaximin products. synzeal.comclearsynth.com

The characterization of this compound involves a battery of analytical techniques to confirm its chemical structure and purity. These methods are crucial for establishing its suitability as a reference material.

Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound synzeal.comkmpharma.in
Synonym Rifaximin EP Impurity G weblivelink.comaxios-research.com
CAS Number 80621-76-7 weblivelink.comsynzeal.comkmpharma.in
Molecular Formula C₄₃H₄₉N₃O₁₁ weblivelink.comsynzeal.comclearsynth.com
Molecular Weight 783.88 g/mol weblivelink.comsigmaaldrich.com

Spectroscopic and Chromatographic Data for Characterization

The structural elucidation and confirmation of this compound are achieved through various spectroscopic and chromatographic methods. This data is fundamental to its role as a reference standard.

Analytical TechniqueKey Findings
High-Performance Liquid Chromatography (HPLC) Used to determine the retention time and purity of this compound relative to Rifaximin.
Mass Spectrometry (MS) Confirms the molecular weight by identifying the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) Provides detailed information about the molecular structure, including the connectivity of atoms. pharmaffiliates.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule. pharmaffiliates.com

The establishment of this compound as a pharmaceutical reference standard is a critical component of ensuring the quality and consistency of Rifaximin drug products. Its thorough characterization provides the necessary assurance for its use in regulatory-required quality control testing. synzeal.comcleanchemlab.com

Q & A

What methodological approaches are recommended for validating the quantitative analysis of Rifaximin in pharmaceutical formulations?

Basic Research Question
To ensure accuracy in quantifying Rifaximin, researchers should employ validated analytical methods such as capillary electrophoresis (CE) or high-performance liquid chromatography-mass spectrometry (HPLC-MS) . For CE, parameters include linearity validation (e.g., 50–500 μg mL⁻¹, R² ≥ 0.9993), precision (RSD ≤ 3.83%), and low detection limits (LOD: 11 μg mL⁻¹, LOQ: 32 μg mL⁻¹) . HPLC-MS methods require similar validation, with interday precision (RSD ≤ 3.44%) and comparison of absolute peak areas against standards . Cross-validation using multiple techniques (e.g., NIR spectroscopy with PLS regression) enhances reliability .

How does Rifaximin’s mechanism of action influence experimental design in gut microbiome studies?

Basic Research Question
Rifaximin inhibits bacterial RNA synthesis via DNA-dependent RNA polymerase binding, primarily targeting gram-negative bacteria while sparing gram-positive species . Researchers should design microbiome studies to monitor shifts in bacterial populations (e.g., reduction in Veillonellaceae and increase in Enterococcus) using 16S rRNA sequencing or metagenomics. Dose-response experiments must account for Rifaximin’s low systemic absorption (~0.4%) and fecal excretion .

What advanced statistical frameworks are suitable for analyzing Rifaximin’s efficacy in clinical trials for hepatic encephalopathy (HE)?

Advanced Research Question
For HE trials, use intention-to-treat (ITT) analysis with stratified randomization to address comorbidities (e.g., cirrhosis severity). Pooled safety data from phase 2b/3 trials should employ Mann-Whitney U tests for non-normal distributions (e.g., SF-36 scores) and ANOVA for repeated measures (e.g., neurocognitive tests) . Cost-effectiveness models (e.g., decision-analytic frameworks) should incorporate direct/indirect costs, quality-adjusted life years (QALYs), and sensitivity analyses to evaluate Rifaximin vs. lactulose .

How can contradictory data on Rifaximin’s efficacy in spontaneous bacterial peritonitis (SBP) prophylaxis be reconciled?

Advanced Research Question
While Rifaximin did not reduce SBP incidence in a study of 152 cirrhotic patients, it altered causative pathogens (e.g., Klebsiella dominance vs. E. coli in controls) . Researchers must stratify analyses by bacterial resistance profiles and consider confounding factors (e.g., concurrent antibiotic use). Meta-analyses should differentiate between primary prophylaxis (ineffective) and secondary prevention (potential benefit in microbial shift mitigation) .

What methodologies are critical for assessing Rifaximin’s safety profile in long-term IBS management?

Advanced Research Question
Long-term safety studies require pooled adverse event (AE) analyses from RCTs, focusing on low-incidence AEs (e.g., C. difficile colitis) and microbial resistance. Use Fisher’s exact tests for rare AEs and longitudinal stool metagenomics to track resistance gene emergence . Phase 4 post-marketing surveillance should integrate real-world data (e.g., Medicare claims) to monitor hospitalization trends .

How can eco-friendly analytical methods be optimized for Rifaximin quantification?

Advanced Research Question
Green chemistry approaches, such as CE with ethanol/water solvents, reduce environmental impact while maintaining precision (RSD ≤ 3.83%) . Compare with HPLC-MS using micellar or subcritical water chromatography to minimize organic solvent use . Validate eco-methods via ANOVA for linearity deviations and enforce ISO 14040/44 standards for lifecycle assessment .

What experimental designs address Rifaximin’s variable efficacy in IBS-D subtypes?

Advanced Research Question
Stratify IBS-D trials by small intestinal bacterial overgrowth (SIBO) status using glucose hydrogen breath tests. In SIBO-positive cohorts, Rifaximin showed significant symptom relief at 4 and 16 weeks (ITT analysis, p < 0.05) . For non-SIBO patients, employ mixed-effects models to analyze placebo-adjusted outcomes and explore gut-brain axis modulation via fMRI/MEG .

How should researchers evaluate Rifaximin’s pharmacoeconomic impact in HE management?

Advanced Research Question
Use systematic reviews incorporating Drummond checklist criteria to compare direct costs (e.g., hospitalization) and incremental cost-effectiveness ratios (ICERs) for Rifaximin-lactulose combinations . Model 1-year societal perspectives with 3% discount rates, integrating Medicaid pricing data and productivity loss metrics .

What validation protocols are essential for spectroscopic analysis of Rifaximin formulations?

Basic Research Question
For NIR spectroscopy, prepare 54 calibration samples across 9 concentration groups. Use partial least squares (PLS) regression and multiple linear regression (MLR) to optimize wavelength selection and minimize matrix effects . Validate with independent prediction sets (RSD ≤ 5%) and cross-reference with HPLC-MS .

How can synergistic effects between Rifaximin and lactulose be mechanistically explored?

Advanced Research Question
Design in vitro co-culture models to assess ammonia reduction via lactulose-driven acidification and Rifaximin’s suppression of urease-producing bacteria. In clinical cohorts, use multivariate Cox regression to analyze hospitalization risk reduction in Medicare populations . Mechanistic studies should quantify bacterial RNA polymerase inhibition rates under varying pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.